AM Toxin III

Description

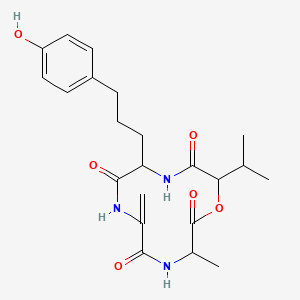

Structure

3D Structure

Properties

IUPAC Name |

9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-propan-2-yl-1-oxa-4,7,10-triazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6/c1-12(2)18-21(29)25-17(7-5-6-15-8-10-16(26)11-9-15)20(28)23-13(3)19(27)24-14(4)22(30)31-18/h8-12,14,17-18,26H,3,5-7H2,1-2,4H3,(H,23,28)(H,24,27)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXURJQNPXSDHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)NC(C(=O)NC(=C)C(=O)N1)CCCC2=CC=C(C=C2)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973351 | |

| Record name | 5,8,11-Trihydroxy-9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-(propan-2-yl)-1-oxa-4,7,10-triazacyclododeca-4,7,10-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57765-94-3 | |

| Record name | AM Toxin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057765943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11-Trihydroxy-9-[3-(4-hydroxyphenyl)propyl]-3-methyl-6-methylidene-12-(propan-2-yl)-1-oxa-4,7,10-triazacyclododeca-4,7,10-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Elucidation of Am Toxin Iii

Discovery and Initial Isolation from Alternaria alternata Apple Pathotype

AM-Toxin III is a secondary metabolite discovered and isolated from the apple pathotype of the fungus Alternaria alternata (formerly known as Alternaria mali). nih.govoup.com This fungus is the causal agent of Alternaria leaf spot disease, which affects susceptible apple cultivars. nih.govresearchgate.net The initial isolation of AM-Toxins, including AM-Toxin III, was part of research to identify the chemical compounds responsible for the plant-damaging effects of the pathogen. nih.gov

The toxins are produced and released by both the germinating spores (conidia) and the fungal threads (mycelia) of the Alternaria alternata apple pathotype. nih.gov Researchers cultivated the fungus in liquid media, such as potato dextrose broth, to encourage the production of these metabolites. rdd.edu.iq The culture filtrate, the liquid medium after the fungus has grown, was then processed to extract the toxins. The isolation procedure for AM-Toxin III involved a series of extraction and chromatography steps to separate it from other compounds in the fungal culture, including its structural variants, AM-Toxin I and AM-Toxin II. oup.comtandfonline.com

Characterization of AM-Toxin III as a Host-Specific Phytotoxin

AM-Toxin III is classified as a host-specific phytotoxin (HST). oup.comoup.com This means it is toxic only to specific host plants, in this case, susceptible cultivars of apple such as 'Indo' and 'Delicious'. nih.govoup.com HSTs are considered key factors in the pathogenicity of the fungi that produce them, enabling them to cause disease on their specific hosts. oup.comnih.gov

The characterization of AM-Toxin III as a phytotoxin was established through bioassays on apple leaves. Application of the purified toxin to leaves of susceptible apple varieties induced necrotic spots, mimicking the symptoms of the actual fungal disease. mdpi.comnih.gov Conversely, leaves from resistant apple cultivars and non-host plants show no significant damage when treated with the toxin. oup.com Research has identified that the primary targets for AM-toxins within the plant cells are the chloroplasts and the plasma membrane. nih.govmdpi.comnih.gov The toxin's interaction with these organelles leads to electrolyte leakage, disruption of photosynthesis, and ultimately, cell death, which manifests as the visible disease symptoms. nih.govmdpi.comnih.gov

Comparative Analysis with AM-Toxin I and AM-Toxin II Structural Variants

AM-Toxin III is a member of the AM-toxin family, which are all cyclic depsipeptides. nih.govnih.gov Specifically, they are cyclic tetrapeptides, meaning they are composed of a ring of four amino acid residues. nih.govresearchgate.net The core structure of these toxins consists of L-α-Hydroxy-isovaleric acid, L-Alanine, L-α-Amino-p-methoxyphenyl-valeric acid (or a variation), and Dehydroalanine (B155165).

The primary structural difference between AM-Toxin I, II, and III lies in the aromatic amino acid component. AM-Toxin I contains an O-methyl-L-tyrosine residue, while AM-Toxin II contains an L-tyrosine residue. AM-Toxin III is distinguished by the presence of an L-p-hydroxyphenylalanine residue. These variations in a single amino acid residue account for the differences in their chemical properties and biological activity.

| Feature | AM-Toxin I | AM-Toxin II | AM-Toxin III |

| Classification | Cyclic Tetradepsipeptide | Cyclic Tetradepsipeptide | Cyclic Tetradepsipeptide |

| Variable Amino Acid | O-methyl-L-tyrosine | L-tyrosine | L-p-hydroxyphenylalanine |

| Core Structure | Contains L-α-Hydroxy-isovaleric acid, L-Alanine, Dehydroalanine | Contains L-α-Hydroxy-isovaleric acid, L-Alanine, Dehydroalanine | Contains L-α-Hydroxy-isovaleric acid, L-Alanine, Dehydroalanine |

| Producing Organism | Alternaria alternata apple pathotype | Alternaria alternata apple pathotype | Alternaria alternata apple pathotype |

Molecular Mechanisms of Am Toxin Biosynthesis

Genetic Loci and Conditionally Dispensable Chromosomes Encoding AM-Toxin Biosynthesis

The genes essential for AM-toxin biosynthesis, including AMT1 and AMT2, are situated on small, supernumerary chromosomes, also known as conditionally dispensable chromosomes (CDCs), in the apple pathotype strains of A. alternata. univ-lille.frwikipedia.orgwikipedia.orgpeptidesciences.commedkoo.comuniprot.org These CDCs are not present in non-pathogenic strains of A. alternata, highlighting their role in host-specific pathogenicity. wikipedia.orgwikipedia.orguniprot.org The size of these CDCs has been reported to vary between 1.1 and 1.8 Mb depending on the specific strain of the apple pathotype. univ-lille.fruniprot.org The localization of the AMT1 gene to these CDCs has been demonstrated through techniques such as electrophoretic karyotyping and Southern blot analysis. wikipedia.orgmedkoo.com The absence of these associated CDCs correlates with the loss of AMT1 gene expression and a resulting AM-toxin-minus phenotype, leading to a loss of pathogenicity. wikipedia.orguniprot.org This indicates that the presence of these CDCs and the genes they carry is conditional for pathogenicity, although not essential for the fungus's basic growth in culture. wikipedia.orgpeptidesciences.com

Role of Non-Ribosomal Peptide Synthetases (e.g., AMT1) in AM-Toxin Assembly Pathways

Non-ribosomal peptide synthetases (NRPSs) are key enzymes in the biosynthesis of many secondary metabolites, including peptide toxins. AMT1 is identified as the primary NRPS involved in the assembly of AM-toxins. univ-lille.frmedkoo.comoup.comregulations.gov This large multi-functional enzyme, with a molecular weight of 479 kDa, contains four catalytic domains. medkoo.comoup.comregulations.gov These domains are responsible for the activation and incorporation of the specific amino acid and hydroxy acid precursors that form the cyclic depsipeptide structure of AM-toxins. regulations.gov The domain architecture of AMT1 has been described as A3-T3-C4-T4-Ct, which is consistent with the synthesis of a cyclic tetrapeptide like AM-toxin. wikipedia.org Each module within an NRPS is typically responsible for the recognition and incorporation of a single building block into the growing peptide chain. regulations.gov

Enzymatic Activities and Precursor Integration (e.g., AMT2, AMT3, AMT4) in the Biosynthetic Pathway

Beyond the core NRPS activity of AMT1, other enzymes play crucial roles in providing and integrating the specific precursors into the AM-toxin structure. AMT2, an aldo-keto reductase, is involved in the biosynthesis of 2-hydroxy-isovaleric acid, one of the residues incorporated into AM-toxins. univ-lille.frregulations.gov Specifically, AMT2 catalyzes the reduction of 2-keto-isovaleric acid to 2-hydroxy-isovaleric acid. regulations.gov AMT3, a cytochrome P450 monooxygenase, and AMT4, a thioesterase, are also recognized as important for AM-toxin production, although their precise enzymatic functions within the pathway were not fully elucidated in some studies. regulations.gov

AM-toxins I, II, and III share three common residues: 2-hydroxy-isovaleric acid, dehydroalanine (B155165), and L-alanine. regulations.gov The fourth residue varies among the AM-toxin variants. For AM-toxin III, this variable precursor is likely L-alpha-amino-hydroxyphenyl-valeric acid (L-Ahv). regulations.gov Research involving gene disruption experiments has confirmed the requirement of AMT2, AMT3, and AMT4 for AM-toxin biosynthesis and pathogenicity. wikipedia.orgoup.com Studies have shown that wild-type toxin-producing strains can have multiple copies (e.g., 3 or 4 copies) of AMT2, AMT3, and AMT4 genes, and mutants with single or double copies produce reduced amounts of AM-toxin and exhibit decreased virulence. wikipedia.orgoup.com This suggests that gene duplication of these enzymes contributes to increased toxin production in aggressive pathotypes. wikipedia.org

Transcriptional Regulation of AM-Toxin Biosynthetic Gene Clusters

The expression of the genes within the AM-toxin biosynthetic cluster is subject to transcriptional regulation, leading to their upregulation under conditions favorable for toxin production. Studies comparing gene expression levels in toxin-producing versus non-producing cultures of A. alternata have shown that genes involved in AM-toxin biosynthesis, including AMT1 and AMT2, are significantly upregulated, often by more than 10-fold, in toxin-producing cultures. univ-lille.frregulations.gov Up to 21 proteins, including AMT1 through AMT4, are predicted to be involved in the biosynthesis and show high upregulation in toxin-producing conditions. regulations.gov This coordinated upregulation of the gene cluster components suggests a regulatory mechanism that controls the production of AM-toxins, although the specific transcriptional regulators directly controlling the AM-toxin gene cluster were not detailed in the provided information, unlike other Alternaria toxin pathways where Zn(II)2Cys6 transcription factors have been implicated in regulation.

Cellular and Subcellular Targets of Am Toxin Action in Susceptible Plants

Primary Sites of Action: Plasma Membrane Disruption and Electrolyte Leakage Mechanisms

One of the primary targets of AM-toxin action in susceptible plants is the plasma membrane tandfonline.comresearchgate.net. Treatment with AM-toxin leads to disorders of the plasma membrane tandfonline.com. This disruption is associated with a significant increase in electrolyte leakage from the affected cells tandfonline.comresearchgate.netjabonline.in. The plasma membranes of sensitive cells exhibit infoldings as a result of AM toxin exposure, contributing to substantial electrolyte loss jabonline.in. While AM-toxin causes invagination of the plasma membrane and electrolyte loss, the response in apple is noted as not being as drastic as that observed in Japanese pear treated with AK-toxin oup.com. The increase in electrolyte leakage from toxin-treated cells is considered a consequence of these plasma membrane disorders tandfonline.com. Some toxins kill plant cells by altering plasma membrane permeability, which allows water and electrolytes to leak out and facilitates toxin entry jabonline.in.

Chloroplast Disorganization and Inhibition of Photosynthetic CO2 Fixation

In addition to the plasma membrane, chloroplasts are also a primary site of action for AM-toxins in susceptible cultivars tandfonline.comresearchgate.netciteab.com. AM-toxin treatment leads to disorganization of chloroplasts researchgate.net. Within three hours after toxin treatment, membrane fragments and vesicles, appearing to be derived from grana lamellae, can be observed in the matrix of chloroplasts in susceptible apple leaves oup.commdpi.com. This chloroplast disorganization is consistent with observed reductions in chlorophyll (B73375) content and the inhibition of photosynthetic CO2 assimilation in toxin-treated plants oup.com. Inhibition of photosynthetic CO2 fixation by AM-toxin has been demonstrated using radiolabeled CO2 tandfonline.com. Photosynthetic O2 evolution is also inhibited by AM-toxin I in a host-specific manner tandfonline.com. CO2 fixation was found to be inhibited by a 10⁻⁸ M AM-toxin treatment for susceptible cultivars tandfonline.com. While inhibition was also observed in resistant apple cultivars and non-host plants like the Japanese pear, significantly higher concentrations of AM-toxin I (10⁻⁶–10⁻⁵ M) were required tandfonline.com. This suggests a host-specific sensitivity in the photosynthetic apparatus. The destructive effect on thylakoids, inhibiting the electron chain and oxygen transfer rates, ultimately results in photosynthesis inhibition researchgate.net.

Induction of Specific Cellular Responses and Necrosis in Host Tissues

AM-toxins selectively induce veinal necrosis on the leaves of disease-susceptible apple cultivars tandfonline.com. Necrosis on leaves of susceptible cultivars can be caused by Alternaria host-specific toxins at concentrations as low as 10⁻⁸ to 10⁻⁹ M oup.com. AM-toxins contribute to tissue damage primarily in crucial cell organelles, particularly chloroplasts jabonline.in. The effects of AM-toxins include both necrosis and the suppression of defense processes in susceptible hosts nih.gov. The interaction between AM-toxin producing isolates and apple, compared to AK-toxin producing isolates and Japanese pear, highlights differences in pathogenicity and host cell death induction nih.gov.

Host Susceptibility, Plant Resistance Mechanisms, and Toxin Specificity

Genetic Basis of Host Susceptibility to AM-Toxin III

Susceptibility of apple cultivars to Alternaria blotch, caused by the AM-toxin-producing Alternaria alternata apple pathotype, is primarily controlled by a single dominant gene, Alt nih.govresearchgate.netjst.go.jp. This gene, also referred to as Alt1, has been mapped to the top of chromosome 11 in susceptible apple cultivars like 'Delicious' and its sports, such as 'Starking Delicious' nih.govresearchgate.net. Resistant cultivars typically have the recessive alt/alt genotype, while susceptible cultivars are either Alt/alt or Alt/Alt nih.gov.

Research has identified candidate genes within the Alt locus that are potentially involved in the plant defense response nih.govresearchgate.net. One promising candidate gene encodes a coiled coil-nucleotide binding-leucine rich repeat (CC-NB-LRR) type disease resistance protein nih.govresearchgate.net. A 12-bp insertion in the 5′ untranslated region of the Alt-associated allele of this gene has been found to co-segregate with susceptibility to the A. alternata apple pathotype in various apple cultivars nih.govresearchgate.net. This suggests that a disease resistance protein may act as a determinant of susceptibility or resistance to HST-producing A. alternata nih.gov.

Another study identified a gene conferring moderate susceptibility to Alternaria blotch in 'Golden Delicious' apples, named Alt2, which is also located on chromosome 11 in the same region as Alt1 jst.go.jpjst.go.jp. Alt1 appears to be dominant over Alt2, leading to severe susceptibility compared to the moderate susceptibility conferred by Alt2 jst.go.jpjst.go.jp.

The genes responsible for AM-toxin biosynthesis in Alternaria alternata apple pathotype are located on conditionally dispensable chromosomes (CDCs) nih.gov. For instance, the AMT1 gene, crucial for AM-toxin synthesis and pathogenicity, resides on a small chromosome of 1.1–1.8 Mb in apple pathotype strains nih.govapsnet.org. Mutant strains lacking this 1.1 Mb CDC encoding AMT genes lose the ability to produce AM-toxin and their pathogenicity to susceptible apple strains nih.gov.

Physiological Responses Differentiating Susceptible and Resistant Cultivars to AM-Toxin

AM-toxin primarily targets the plasma membrane and chloroplasts in susceptible plant cells mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com. The toxin initially alters the fluidity of the plasma membrane, causing it to abnormally invaginate into the cytoplasm mdpi.comresearchgate.net. This is followed by cell wall degradation, damage to chloroplast structures, and ultimately cell death mdpi.comresearchgate.net. The toxin's action on the plasma membrane leads to a significant loss of electrolytes jabonline.in.

Resistant apple cultivars exhibit different physiological responses compared to susceptible ones when exposed to AM-toxin or infected by the pathogen plos.org. While susceptible cells undergo rapid cell death and structural damage, resistant cells can withstand significantly higher concentrations of the toxin without developing symptoms jabonline.inplos.org. Studies have shown that resistant leaves may possess certain antifungal activity that is absent in susceptible leaves plos.org.

Proteomic analysis of susceptible and resistant apple leaves infected with A. alternata apple pathotype has revealed differential expression of various proteins involved in defense responses plos.org. Pathogenesis-related (PR) proteins, such as beta-1,3-glucanase, ascorbate (B8700270) peroxidase (APX), glutathione (B108866) peroxidase (GPX), and mal d1, have been identified, with different levels potentially contributing to the anti-disease properties of resistant leaves plos.org. Alternative splicing of transcription factors like MdMYB6-like has also been implicated in the resistance mechanism, potentially increasing lignin (B12514952) content and improving resistance nih.govmdpi.com.

Data on the differential physiological responses can be summarized in tables comparing cellular effects or protein expression levels between susceptible and resistant cultivars upon toxin exposure or infection.

| Physiological Response | Susceptible Cultivars (AM-Toxin Exposure) | Resistant Cultivars (AM-Toxin Exposure) | Reference |

| Plasma Membrane Integrity | Altered fluidity, abnormal invagination, electrolyte loss | No significant alteration | mdpi.comresearchgate.netjabonline.in |

| Chloroplast Structure | Damaged | Remain intact (with inactivated toxin) | mdpi.comresearchgate.net |

| Cell Wall Integrity | Degradation | Less affected | mdpi.comresearchgate.net |

| Cell Fate | Cell death (necrosis) | Survival | mdpi.comresearchgate.netjabonline.in |

| Antifungal Activity | Lacking or lower | Present or higher | plos.org |

| PR Protein Expression (e.g., mal d1) | Different levels compared to resistant | Different levels compared to susceptible | plos.org |

Implications of Toxin Action for Fungal Invasion and Establishment of Pathogenesis

AM-toxin is considered a crucial pathogenicity factor for the Alternaria alternata apple pathotype mdpi.comresearchgate.net. The toxin's ability to induce rapid cell death in susceptible host tissues facilitates fungal invasion and colonization mdpi.comresearchgate.net. By damaging host cell membranes and organelles, the toxin creates a nutrient-rich environment for the necrotrophic fungus to thrive nih.govnih.gov.

The necrotic lesions observed in susceptible apple leaves treated with AM-toxin are similar to those caused by infection with the pathogen itself, highlighting the toxin's essential role in disease development mdpi.comresearchgate.net. The toxin's action helps the fungus overcome host defense systems, including the initial PAMP-triggered immunity (PTI) responses mdpi.comresearchgate.net. While plants have evolved defense mechanisms, successful pathogens like the A. alternata apple pathotype utilize effectors, including HSTs, to suppress host defenses and establish pathogenesis mdpi.comresearchgate.net.

The production of AM-toxin is directly linked to the pathogenicity of A. alternata apple pathotype isolates; isolates that fail to produce the toxin lose their ability to cause disease on susceptible apples oup.com. This strong correlation underscores the critical role of AM-toxin in the fungal invasion and the establishment of Alternaria blotch.

Research on Breeding Strategies for Disease Resistance Utilizing Toxin Insensitivity

Given the significant role of AM-toxin in determining susceptibility, breeding for toxin insensitivity is a key strategy for developing apple cultivars resistant to Alternaria blotch jst.go.jpfao.orgiaea.org. Conventional cross-breeding programs have aimed to introduce resistance genes into commercially important apple varieties fao.orgagronomysociety.org.nz. However, the heterozygous nature of apple cultivars and the long breeding cycle present challenges fao.orgfrontiersin.org.

Mutation breeding, using techniques like gamma-ray irradiation of in vitro-cultured apple shoots, has been explored to induce resistance to Alternaria blotch and insensitivity to AM-toxin I fao.orgresearchgate.net. Screening methods utilizing chemically synthesized AM-toxin I on leaf discs have been developed to efficiently identify resistant mutants fao.orgresearchgate.net. These mutants have shown resistance to both the toxin and the fungal pathogen researchgate.net.

Toxin-based selection techniques are considered promising for screening for resistance, as there is a strong correlation between the plant's reaction to AM-toxin I and its reaction to the pathogen agronomysociety.org.nz. This allows for more efficient identification of resistant individuals in breeding populations iaea.orgagronomysociety.org.nz.

Furthermore, advancements in molecular genetics and biotechnology, including genetic engineering, offer potential avenues for enhancing resistance to AM-toxin agronomysociety.org.nzscilit.com. Identifying and manipulating genes responsible for toxin sensitivity or resistance, such as the Alt gene and candidate defense-related genes, could lead to the development of highly resistant apple cultivars nih.govresearchgate.netresearchgate.netsciopen.com. The development of DNA markers linked to susceptibility/resistance genes like Alt1 and Alt2 can also facilitate marker-assisted selection in breeding programs researchgate.netjst.go.jp.

Research continues to focus on understanding the genetic and molecular mechanisms underlying AM-toxin sensitivity and resistance to inform and accelerate the breeding of durable disease-resistant apple varieties nih.govjst.go.jpfrontiersin.orgresearchgate.net.

Structure Activity Relationship Studies of Am Toxin Analogs

Design and Synthesis of AM-Toxin III Analogs for Functional Analysis

The systematic functional analysis of AM-Toxin III necessitates the design and chemical synthesis of a range of structural analogs. While extensive research has been published on the synthesis of AM-Toxin I and its analogs, specific studies detailing a broad array of synthetic AM-Toxin III analogs are less common. semanticscholar.orgresearchgate.net However, the synthetic strategies developed for AM-Toxin I provide a robust framework for the rational design of AM-Toxin III analogs.

The design strategy for these analogs typically revolves around modifying key structural components of the native toxin to probe their importance for phytotoxicity. These modifications can include:

Alterations to the L-Ahp residue: Modifying the p-hydroxyl group (e.g., through alkylation, acylation, or replacement with other functional groups) to determine its role in target binding or metabolic stability. The aromatic ring itself could also be substituted or replaced.

Modification of the dehydroalanine (B155165) (ΔAla) residue: This unsaturated amino acid is often a critical component for the biological activity of peptide toxins. Analogs could be synthesized where ΔAla is replaced by other saturated or unsaturated amino acids (e.g., alanine, serine, or dehydrobutyrine) to assess the importance of its electrophilic nature.

Substitution of other amino acid residues: Replacing the L-alanine or L-α-hydroxy-isovaleric acid moieties with other natural or unnatural amino acids/hydroxy acids to evaluate the impact of side-chain size, hydrophobicity, and stereochemistry on the toxin's conformation and activity.

Backbone modifications: Replacing the ester linkage inherent in the depsipeptide structure with a more stable amide bond to create a cyclotetrapeptide analog. This helps to evaluate the significance of the ester bond for the toxin's conformation and potential hydrolysis in the host.

The synthesis of these analogs is a complex, multi-step process. A common approach is solid-phase peptide synthesis (SPPS) or solution-phase synthesis to assemble a linear precursor containing the four desired residues. The crucial final step involves the macrolactamization (or macrolactonization for depsipeptides) to form the cyclic structure. The introduction of the labile ΔAla residue often requires a precursor, such as β-phenylselenoalanine, which is converted to ΔAla in a later step via oxidative elimination. semanticscholar.org

Assessment of Analog Activity on Host Cell Viability and Physiological Processes

Once synthesized, the biological activity of AM-Toxin III analogs is assessed through a series of bioassays, primarily focusing on their effects on susceptible apple cultivars. The primary assay is the measurement of necrosis-inducing activity on apple leaves. Droplets of analog solutions at various concentrations are applied to the leaves of a susceptible cultivar (e.g., 'Indo'), and the minimum concentration required to cause the characteristic veinal necrosis is determined. tandfonline.com

Beyond visual symptoms, the impact on cellular and physiological processes is quantified. A key target of AM-Toxins is the chloroplast. nih.govnih.gov Therefore, a critical assay involves measuring the inhibition of photosynthesis. This can be done by monitoring photosynthetic O₂ evolution in leaf tissues treated with the toxin analogs using an oxygen electrode. tandfonline.comnih.gov The inhibition of CO₂ fixation can also be measured. These quantitative assays allow for a direct comparison of the potency of different analogs in disrupting this vital physiological process. The correlation between the necrosis-inducing activity and the inhibition of photosynthesis provides insight into the mechanism of action. tandfonline.comnih.gov

The following interactive table illustrates the type of data generated from such assessments, based on studies of AM-Toxin I and its analogs, which serves as a model for potential studies on AM-Toxin III analogs.

| Compound | Necrosis-Inducing Activity (µg/mL) | Inhibition of O₂ Evolution (%) |

| AM-Toxin I | 0.01 | 85 |

| AM-Toxin II | 0.1 | 70 |

| AM-Toxin III | 0.02 | 80 |

| [L-Leu²]-AM Toxin I | 0.5 | 45 |

| [D-Ala¹]-AM Toxin I | > 100 | 5 |

| Amide Analog of AM-Toxin I | 0.05 | Not Reported |

Note: This table is representative and compiled from data on natural AM-Toxins and synthetic AM-Toxin I analogs to illustrate the experimental approach.

Identification of Critical Structural Motifs for Phytotoxicity and Host Selectivity

Through the systematic synthesis and bioassay of analogs, researchers can identify the structural features of AM-Toxin III that are indispensable for its phytotoxic activity and host-selective recognition.

The Dehydroalanine (ΔAla) Residue: Studies on related toxins consistently show that the α,β-unsaturated double bond of the ΔAla residue is crucial for toxicity. Saturation of this bond to create an L-Alanine residue typically leads to a dramatic loss of activity. This suggests the Michael-acceptor reactivity of ΔAla is involved in covalently binding to a target protein within the host cell.

The Aromatic Side Chain of L-Ahp: The variation in activity among the natural AM-Toxins (I, II, and III) directly points to the importance of the substituent on the aromatic ring. The high potency of AM-Toxin I (p-methoxy) and AM-Toxin III (p-hydroxy) compared to AM-Toxin II (unsubstituted) suggests that an oxygen-containing functional group at the para position is critical for strong activity. The hydroxyl group in AM-Toxin III may participate in hydrogen bonding with the cellular target, a type of interaction not possible for the methoxy (B1213986) group of AM-Toxin I or the unsubstituted ring of AM-Toxin II. This difference is a key determinant of host selectivity and toxicity.

Conformation and Ring Structure: The cyclic nature of the peptide is essential for maintaining a rigid conformation that correctly presents the critical side chains for interaction with the host target. Analogs with altered stereochemistry (e.g., replacing an L-amino acid with its D-isomer) often show a significant reduction in activity, highlighting the importance of a specific three-dimensional structure. tandfonline.com

The Ester vs. Amide Bond: The synthesis of an amide analog of AM-Toxin I, where the ester bond was replaced by an amide bond, resulted in a compound with comparable, albeit slightly reduced, biological activity. semanticscholar.org This indicates that while the ester bond is part of the natural structure, it is not an absolute requirement for toxicity, though it may influence the optimal conformation.

Correlation of Analog Activity with Specific Cellular Target Engagement and Biochemical Pathways

The ultimate goal of SAR studies is to correlate the structural modifications of the analogs with their effects on specific cellular targets and biochemical pathways. Ultrastructural and physiological studies have identified two primary action sites for AM-Toxins within susceptible plant cells: the chloroplasts and the plasma membrane. nih.govtandfonline.com

The strong correlation observed between the necrosis-inducing activity of AM-Toxin analogs and their ability to inhibit photosynthetic O₂ evolution provides compelling evidence that the chloroplast is a primary target. tandfonline.comnih.gov The toxin's effect on chloroplasts leads to disorganization of the grana lamella and a reduction in chlorophyll (B73375) content, ultimately disrupting photosynthesis. nih.gov Analogs that are highly potent in causing leaf necrosis are typically also potent inhibitors of photosynthesis. However, discrepancies can arise; for instance, an analog might affect the plasma membrane more strongly than the chloroplasts, leading to high necrosis with comparatively lower inhibition of photosynthesis. tandfonline.com This suggests a dual-action mechanism.

The engagement with these targets is believed to initiate a cascade of downstream events. Disruption of the plasma membrane can lead to electrolyte leakage and loss of cellular integrity. The inhibition of photosynthesis deprives the cell of energy and can lead to the production of reactive oxygen species (ROS). Both pathways can ultimately trigger programmed cell death (PCD) in the host plant tissue, resulting in the macroscopic symptom of necrosis. By comparing the activity of various AM-Toxin III analogs, researchers can dissect which structural features are more critical for interacting with the chloroplast targets versus the plasma membrane, providing a clearer picture of the molecular basis of its phytotoxicity.

Ecological and Pathological Significance of Am Toxin Iii

Role as a Determinant of Virulence in Alternaria alternata Apple Pathotype

AM-Toxin III, along with other AM-toxins (AM-Toxin I and II), is recognized as a host-specific toxin (HST) essential for the virulence of the A. alternata apple pathotype on susceptible apple cultivars. These toxins are low-molecular-weight secondary metabolites that dictate the host range of toxin-producing pathogens. nih.govoup.com The ability of A. alternata apple pathotype to cause disease symptoms on susceptible apple varieties is directly linked to its production of AM-toxins. nih.govapsnet.org

Studies involving gene disruption have demonstrated the critical role of genes involved in AM-toxin synthesis, such as AMT1, AMT2, AMT3, and AMT4, in the pathogenicity of the fungus. frontiersin.orgresearchgate.net Mutants deficient in AM-toxin production due to the loss of specific genes or even entire conditionally dispensable chromosomes (CDCs) carrying these genes exhibit a significant reduction or complete loss of pathogenicity on susceptible apple cultivars. nih.govapsnet.orgagriculturejournals.cz This provides strong evidence that AM-toxin synthesis is a primary determinant of virulence and host specificity in this pathosystem. apsnet.org

Contribution to Disease Development in Apple, e.g., Alternaria Blotch

AM-toxins are directly involved in the development of symptoms characteristic of Alternaria blotch in susceptible apple cultivars. researchgate.netnih.gov Upon application to susceptible apple leaves, AM-toxins can induce necrotic lesions similar to those caused by the pathogen itself, highlighting their crucial role in disease induction. mdpi.comresearchgate.net The toxins are produced and released by both germinating conidia and cultured mycelia of the fungus. nih.gov

The toxins exert their effects on susceptible host cells, leading to tissue damage. nih.gov The primary sites of action for AM-toxins are reported to include the plasma membrane and chloroplasts of susceptible apple cells. mdpi.comresearchgate.nettandfonline.com Treatment with AM-toxins leads to cellular damage, including altered plasma membrane fluidity, membrane invagination, cell wall degradation, and damage to chloroplast structures, ultimately resulting in cell death. mdpi.comresearchgate.net This cellular disruption manifests macroscopically as the necrotic spots observed in Alternaria blotch disease.

Interaction of AM-Toxin with Host Defense Suppression Mechanisms

Host-specific toxins produced by Alternaria species generally suppress the defense responses of susceptible genotypes and disrupt metabolic signaling pathways. nih.gov AM-toxins possess properties that contribute to both necrosis induction and the suppression of defense processes in susceptible hosts. nih.gov

While the precise mechanisms of host defense suppression by AM-toxin are still being elucidated, research suggests that the toxin's interaction with cellular components like the plasma membrane and chloroplasts can interfere with the plant's ability to mount an effective defense response. mdpi.comresearchgate.nettandfonline.com Successful pathogens, including A. alternata apple pathotype, can interfere with plant defense systems, such as PAMP-triggered immunity (PTI), by delivering effectors, evading recognition, or suppressing signaling pathways. researchgate.net In addition to AM-toxin, A. alternata apple pathotype also releases other molecules, including potential effectors, that can modify the host defense reaction. mdpi.comresearchgate.net

Evolutionary Aspects of Host-Specific Toxin Production in Fungal Pathogens

The production of host-specific toxins like AM-toxin III in Alternaria pathotypes is a significant aspect of their evolutionary adaptation to specific hosts. The genes responsible for the biosynthesis of these HSTs are often located on conditionally dispensable chromosomes (CDCs). frontiersin.orgresearchgate.net These CDCs are considered "accessory" chromosomes that are not essential for basic fungal growth but carry genes that provide a selective advantage, such as host-specific pathogenicity. nih.govasm.org

The presence of these toxin biosynthesis gene clusters on CDCs suggests that they may have been acquired through horizontal gene transfer (HGT). frontiersin.orgasm.org This mechanism allows for the rapid acquisition of host-specific virulence factors, potentially enabling fungal species to expand their host range or specialize on new hosts. asm.orgagriculturejournals.cz The evolutionary history of these CDCs may therefore be distinct from the core genome of the fungus. frontiersin.org

Studies on the genetic basis of AM-toxin production have identified gene clusters on CDCs ranging in size from 1.1 to 1.8 Mb in the A. alternata apple pathotype. nih.govfrontiersin.org The presence or absence of these CDCs correlates directly with the ability of Alternaria isolates to produce AM-toxin and cause disease on susceptible apples. nih.govagriculturejournals.cz The polyphyletic nature of the apple pathotype, found within different Alternaria lineages (A. arborescens and A. tenuissima), further supports the idea that the ability to produce AM-toxin and infect apples may have arisen independently or been transferred horizontally among different Alternaria populations. nih.gov

Research on the horizontal transfer and loss of the AM toxin gene has shown that the gene can transfer among different Alternaria species and can also be easily lost under certain conditions, such as subculture or specific nutritional environments. agriculturejournals.czagriculturejournals.cz This dynamic nature of the AM toxin gene on CDCs highlights the evolutionary plasticity of Alternaria pathotypes and their ability to adapt to host environments.

Data Table: Role of AM-Toxin Gene on Pathogenicity

| Alternaria alternata Apple Pathotype Strain | Presence of AM-Toxin Gene | AM-Toxin Production | Pathogenicity on Susceptible Apple | Reference |

| Wild-type | Present | Yes | Pathogenic | nih.govapsnet.org |

| Mutant (AMT gene disrupted/CDC lost) | Absent | No | Non-pathogenic or reduced | nih.govapsnet.orgagriculturejournals.cz |

Data Table: Cellular Effects of AM-Toxin on Susceptible Apple Leaves

| Cellular Component | Observed Effect of AM-Toxin Treatment | Reference |

| Plasma Membrane | Altered fluidity, invagination, damage, increased electrolyte leakage | mdpi.comresearchgate.nettandfonline.com |

| Chloroplasts | Damage, vesiculation of grana lamellae, inhibition of photosynthesis | mdpi.comresearchgate.nettandfonline.com |

| Cell Wall | Degradation | mdpi.comresearchgate.net |

| Nucleus | Damage (observed with specific toxin variants) | mdpi.com |

| Overall Cell | Cell death | mdpi.comresearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.